Olsalazine in Preclinical Models: A Technical Guide to Pharmacokinetics and Pharmacodynamics
Olsalazine in Preclinical Models: A Technical Guide to Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of olsalazine in preclinical models. Olsalazine, a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), is designed for colon-specific drug delivery, making it a cornerstone in the treatment of inflammatory bowel diseases such as ulcerative colitis.[1][2][3] This document synthesizes key data from various animal studies, details common experimental protocols, and visualizes the underlying biological processes to support further research and development.
Pharmacokinetics: The Journey of a Colon-Targeted Prodrug
Olsalazine's structure, consisting of two 5-ASA molecules linked by an azo bond, is central to its pharmacokinetic profile.[1][4] This design results in minimal systemic absorption of the parent drug and targeted release of the active moiety in the large intestine.[5][6]
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: After oral administration, olsalazine exhibits very limited systemic bioavailability, with less than 5% of the dose being absorbed in the upper gastrointestinal tract.[1][5] Approximately 98-99% of an oral dose transits to the colon intact.[5]
-
Metabolism: The primary metabolic event occurs in the colon, where azoreductase enzymes produced by the gut microbiota cleave the azo bond.[7][8] This bacterial action releases two molecules of the therapeutically active 5-ASA.[8][9] A very small fraction, around 0.1% of an oral dose, is metabolized in the liver to olsalazine-O-sulfate (olsalazine-S), a metabolite with a long half-life of about 7 days.[5][7][10] The liberated 5-ASA can be further metabolized, primarily through acetylation by the colonic epithelium and the liver, into N-acetyl-5-ASA (Ac-5-ASA).[1][7]
-
Distribution: Both olsalazine and its sulfate metabolite are highly bound to plasma proteins (>99%).[1][5][7] The active moiety, 5-ASA, and its acetylated form, Ac-5-ASA, are also protein-bound, at approximately 74% and 81%, respectively.[1][7]
-
Excretion: The total recovery of orally administered radiolabeled olsalazine in animals is high, ranging from 90% to 97%.[1][5][7] The majority is excreted in the feces.[7] A smaller portion of the total 5-ASA (about 20%) is recovered in the urine, with over 90% of that being the acetylated metabolite, Ac-5-ASA.[1][5][7]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic data from preclinical studies in various animal models.
Table 1: Pharmacokinetic Parameters of Olsalazine and its Metabolites in Horses
| Parameter | Value | Animal Model | Dosing | Source |
|---|---|---|---|---|
| Olsalazine (Oral) | ||||
| Peak Plasma Conc. (Cmax) | ~1 µg/mL | Horse | 30 mg/kg (single dose) | [11] |
| Time to Peak (Tmax) | 0.5 - 1.5 hours | Horse | 30 mg/kg (single dose) | [11] |
| 5-ASA (from Oral Olsalazine) | ||||
| Plasma Concentration | < 0.2 µg/mL | Horse | 30 mg/kg (single dose) | [11] |
| Time to Detection | 11 - 35 hours | Horse | 30 mg/kg (single dose) | [11] |
| Fecal Water Conc. (Cmax) | ~300 µg/mL | Horse | 30 mg/kg (single dose) | [11] |
| Systemic Bioavailability | 2.4% | Horse | 30 mg/kg (single dose) | [11] |
| Ac-5-ASA (from Oral Olsalazine) | ||||
| Fecal Water Conc. (Cmax) | ~130 µg/mL | Horse | 30 mg/kg (single dose) | [11] |
| Total Fecal Recovery |
| % of Administered Dose | 26% (as 5-ASA & Ac-5-ASA) | Horse | 30 mg/kg (single dose) |[11] |
Table 2: Pharmacokinetic and Toxicity Data in Rodents
| Parameter | Value | Animal Model | Dosing | Source |
|---|---|---|---|---|
| Urinary Excretion Profile | ||||
| Ac-5-ASA | 90% of urinary radioactivity | Rat | 100 mg/kg ¹⁴C-olsalazine | [4] |
| Olsalazine | 5% of urinary radioactivity | Rat | 100 mg/kg ¹⁴C-olsalazine | [4] |
| 5-ASA | 5% of urinary radioactivity | Rat | 100 mg/kg ¹⁴C-olsalazine | [4] |
| Toxicity Target Organ |
| Major Target Organ | Kidney | Rat | ≥400 mg/kg/day |[5][9] |
Pharmacodynamics: Mechanism of Anti-Inflammatory Action
The therapeutic effects of olsalazine are mediated by its active moiety, 5-ASA, which exerts a topical anti-inflammatory effect on the colonic mucosa.[9] The precise mechanisms are multifactorial and not fully elucidated.[7]
Key Mechanisms of Action:
-
Inhibition of Arachidonic Acid Metabolism: 5-ASA is known to block cyclooxygenase (COX) and lipoxygenase enzymes.[1][8][12] This inhibition reduces the production of inflammatory mediators such as prostaglandins and leukotrienes in the colon.[1][7][13]
-
Scavenging of Reactive Oxygen Species: Mesalamine may act as a scavenger of free radicals, which are implicated in the mucosal injury associated with IBD.[1][8]
-
Modulation of Inflammatory Signaling: A more recently proposed mechanism involves the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a nuclear receptor that plays a key role in regulating inflammation.[14] 5-ASA may also inhibit the migration of macrophages to inflamed intestinal tissue.[1]
Data Presentation: Pharmacodynamic Effects
The efficacy of olsalazine has been demonstrated in various chemically-induced colitis models, most notably the dextran sulfate sodium (DSS) model.
Table 3: Pharmacodynamic Effects of Olsalazine in DSS-Induced Colitis Mouse Model
| Parameter | Effect | Animal Model | Dosing | Source |
|---|---|---|---|---|
| Clinical & Histological Indices | ||||
| Disease Activity Index (DAI) | Significantly Decreased | BALB/c Mice | 0.6 g/kg | [15] |
| Colonic Mucosal Damage Index (CMDI) | Significantly Decreased | BALB/c Mice | 0.6 g/kg | [15] |
| Histopathological Score (HS) | Significantly Decreased | BALB/c Mice | 0.6 g/kg | [15] |
| Survival Rate | Significantly Prolonged | nu/nu CD-1 Mice | 50 mg/kg/day | [16] |
| Pro-Inflammatory Cytokines | ||||
| TNF-α, IFN-γ, IL-1β, IL-7, IL-17 | Significantly Decreased | BALB/c Mice | 0.6 g/kg | [15] |
| Anti-Inflammatory & Growth Factors | ||||
| IL-2, IL-10, IL-22, TGF-β1, EGF | Significantly Increased | BALB/c Mice | 0.6 g/kg | [15] |
| Eicosanoid Production |
| Cyclooxygenase & Lipoxygenase Products | Decreased to baseline levels | Mice | 400 mg/kg |[12] |
Experimental Protocols
Reproducible animal models are crucial for evaluating the efficacy of drugs for IBD. The DSS-induced colitis model is widely used due to its simplicity and good reproducibility.[15][17]
Protocol: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
-
Animal Model: BALB/c or C57BL/6 mice are commonly used.[15][18]
-
Induction of Colitis: Acute colitis is induced by administering 2-3% (w/v) DSS in the drinking water, provided ad libitum for 5 to 7 consecutive days.[12][15][18]
-
Treatment Groups: Animals are typically randomized into at least three groups:
-
Monitoring and Evaluation:
-
Disease Activity Index (DAI): Animals are monitored daily for weight loss, stool consistency, and the presence of blood in the stool.[15][18] These parameters are scored to calculate the DAI.
-
Sample Collection: At the end of the study period (e.g., Day 7), mice are euthanized. The entire colon is excised, and its length is measured (colon shortening is a marker of inflammation).[15][18]
-
Histopathological Analysis: A section of the colon is fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). The tissue is then scored for the severity of inflammation, ulceration, and tissue damage.[15][18]
-
Biochemical Analysis: Colonic tissue homogenates and serum samples are collected to measure the expression levels of various cytokines (e.g., TNF-α, IL-1β, IL-10) using methods like ELISA.[15]
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to olsalazine's preclinical evaluation.
Caption: Metabolic pathway of orally administered olsalazine in preclinical models.
Caption: Experimental workflow for evaluating olsalazine in a DSS-induced colitis model.
Caption: Anti-inflammatory signaling pathways of 5-ASA, the active metabolite of olsalazine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Novel oral colon-specific drug delivery systems for pharmacotherapy of peptide and nonpeptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Olsalazine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Olsalazine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Olsalazine Sodium? [synapse.patsnap.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Pharmacokinetics of olsalazine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study of the plasma pharmacokinetics and faecal excretion of the prodrug olsalazine and its metabolites after oral administration to horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental colitis in mice: effects of olsalazine on eicosanoid production in colonic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of olsalazine of chinese generic drugs on ulcerative colitis induced by dextran sulfate sodium salt in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental colitis induced by dextran sulphate sodium in mice: beneficial effects of sulphasalazine and olsalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Animal models of ulcerative colitis and their application in drug research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suppression of Ulcerative Colitis in Mice by Orally-Available Inhibitors of Sphingosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
